AZ11657312

Description

Properties

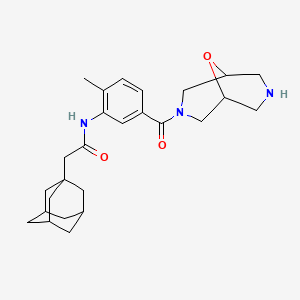

Molecular Formula |

C26H35N3O3 |

|---|---|

Molecular Weight |

437.6 g/mol |

IUPAC Name |

2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |

InChI |

InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30) |

InChI Key |

XYNNEMHCLNODBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZ11657312 ; AZ 11657312; AZ-11657312. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AZ11657312

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for AZ11657312, a potent and selective antagonist of the P2X7 receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, detailing its molecular interactions, cellular effects, and preclinical significance.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

This compound functions as a non-competitive, negative allosteric modulator of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and has been implicated in inflammatory processes and chronic pain.[1][3] Upon binding to an allosteric site distinct from the ATP binding site, this compound induces a conformational change in the receptor, thereby preventing channel opening and subsequent downstream signaling, even in the presence of the endogenous agonist, ATP.[2] This allosteric inhibition is a key feature of its mechanism, offering potential advantages in terms of specificity and the ability to modulate receptor function in a nuanced manner.

The species selectivity of this compound is noteworthy. It is a potent antagonist of the rat P2X7 receptor but exhibits approximately 50-fold lower potency at the human P2X7 receptor.[4] This difference is attributed to variations in the amino acid sequence at the allosteric binding site, specifically at position 95 of the P2X7 receptor.[2]

Quantitative Potency and Efficacy

The antagonist potency of this compound has been quantified in various in vitro assays, demonstrating its high affinity for the rat P2X7 receptor.

| Parameter | Species | Assay | Value | Reference |

| pA2 | Rat | Agonist-stimulated ethidium (B1194527) bromide release in HEK cells | 7.8 | [4] |

| IC50 (nM) | Rat | Agonist-stimulated ethidium bromide release in HEK cells | 15 | [4] |

| pA2 | Human | Not specified | 6.1 | [4] |

| IC50 (nM) | Human | Not specified | 794 | [4] |

In preclinical models, oral administration of this compound at 30-60 mg/kg twice daily in rats resulted in plasma concentrations sufficient to achieve significant target engagement and therapeutic effects.[4]

Signaling Pathways Modulated by this compound

The P2X7 receptor, upon activation by ATP, initiates a cascade of intracellular events. This compound, by blocking the initial channel opening, effectively inhibits these downstream pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Ethidium Bromide Uptake Assay

This assay measures the permeability of the cell membrane, which is increased upon P2X7 receptor activation.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the rat or human P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Compound Incubation: Cells are washed with a low-divalent cation solution. This compound, at a range of concentrations, is then added to the wells and incubated for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist and Dye Addition: A solution containing a specific concentration of ATP (e.g., 1 mM) and ethidium bromide (e.g., 20 µM) is added to each well to stimulate the P2X7 receptor.

-

Fluorescence Measurement: The fluorescence of ethidium bromide, which increases upon intercalating with intracellular nucleic acids, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of ethidium bromide uptake is calculated. The inhibitory effect of this compound is determined by comparing the uptake in treated wells to control wells (agonist alone). The pA2 or IC50 values are then calculated from the concentration-response curves.

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream effect of P2X7 receptor activation.

Protocol:

-

Cell Priming: Monocytic cell lines (e.g., THP-1) or primary macrophages are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

-

Compound Treatment: The primed cells are then treated with various concentrations of this compound for a short period.

-

P2X7R Activation: ATP is added to the cell culture to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, which processes pro-IL-1β into its mature, secretable form.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on IL-1β release is calculated, and IC50 values are determined.

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in inflammatory and hypertensive conditions.

-

Anti-inflammatory Effects: In rat models of streptococcal cell wall-induced and adjuvant-induced arthritis, oral administration of this compound significantly reduced mechanical hyperalgesia and disease severity.[4]

-

Cardiovascular Effects: In angiotensin-II infused rats, a model of hypertension, this compound dose-dependently reduced mean arterial blood pressure, increased renal artery blood flow, and improved perfusion of the renal medulla.[5] These effects suggest a role for P2X7 receptor antagonism in mitigating renal microvascular dysfunction and hypertension.[5] The vasodilatory effects were found to be partially dependent on nitric oxide synthase activity.[5]

Summary and Future Directions

This compound is a valuable research tool for elucidating the physiological and pathological roles of the P2X7 receptor. Its well-characterized mechanism of action as a potent, selective, and allosteric antagonist provides a solid foundation for its use in preclinical studies. The significant species-selectivity, however, necessitates careful consideration when translating findings from rodent models to human physiology. Future research should focus on the development of P2X7 antagonists with improved potency at the human receptor to facilitate clinical translation for the treatment of inflammatory diseases, chronic pain, and potentially cardiovascular disorders.

References

- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [openinnovation.astrazeneca.com]

- 5. P2X7 receptor antagonism improves renal blood flow and oxygenation in angiotensin-II infused rats - PMC [pmc.ncbi.nlm.nih.gov]

AZ11657312: A Technical Guide to a Potent P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ11657312 is a small molecule compound that acts as a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental methodologies for its characterization, and the associated signaling pathways. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and pain.

Chemical Identity:

-

IUPAC Name: 2-(adamantan-1-yl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]non-3-ylcarbonyl)phenyl]acetamide monohydrochloride

Core Mechanism of Action

This compound functions as a purinergic P2X7 receptor antagonist.[1] The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, as well as other cell types. Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7 receptor opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux initiates a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting these downstream inflammatory processes.

Quantitative Pharmacological Data

The potency of this compound has been primarily characterized through in vitro assays measuring the inhibition of agonist-stimulated cellular responses. A significant species-dependent difference in potency has been observed.

| Parameter | Species | Assay System | Value | Reference |

| pA2 | Rat | HEK cells expressing recombinant rat P2X7 receptor | 7.8 | [1] |

| IC50 (calculated from pA2) | Rat | HEK cells expressing recombinant rat P2X7 receptor | 15 nM | [1] |

| pA2 | Human | 6.1 | [1] | |

| IC50 (calculated from pA2) | Human | 794 nM | [1] |

Table 1: In Vitro Potency of this compound at Rat and Human P2X7 Receptors

Signaling Pathway

The activation of the P2X7 receptor triggers a complex signaling cascade. This compound acts at the initial step of this pathway by preventing the binding of ATP to the receptor. The following diagram illustrates the key components of the P2X7 signaling pathway and the point of intervention for this compound.

P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro: Ethidium (B1194527) Bromide Uptake Assay

This assay is a common method to assess P2X7 receptor activation by measuring the formation of a large transmembrane pore, a hallmark of P2X7R activity. The following is a generalized protocol.

Objective: To determine the inhibitory potency of this compound on agonist-induced pore formation in cells expressing the P2X7 receptor.

Materials:

-

HEK293 cells stably expressing the rat or human P2X7 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS)

-

P2X7R agonist (e.g., BzATP)

-

This compound

-

Ethidium bromide (EtBr)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Workflow Diagram:

Workflow for the In Vitro Ethidium Bromide Uptake Assay.

Detailed Steps:

-

Cell Seeding: Plate HEK293 cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Compound Incubation: The following day, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist and Dye Addition: Add a solution containing the P2X7R agonist (e.g., BzATP at its EC80 concentration) and ethidium bromide to the wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for pore formation and dye uptake.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for ethidium bromide (approximately 525 nm and 605 nm, respectively).

-

Data Analysis: Calculate the percentage of inhibition of dye uptake for each concentration of this compound relative to control wells (agonist alone). Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

In Vivo: Rodent Models of Arthritis

This compound has been evaluated in preclinical models of arthritis to assess its anti-inflammatory and analgesic properties.[1] The streptococcal cell wall-induced and adjuvant-induced arthritis models in rats are commonly used.

Objective: To evaluate the efficacy of orally administered this compound in reducing disease severity and pain in a rat model of arthritis.

Materials:

-

Male Lewis rats

-

Streptococcal cell wall peptidoglycan-polysaccharide (SCW) or Complete Freund's Adjuvant (CFA)

-

This compound formulation for oral administration

-

Calipers for paw volume measurement

-

Von Frey filaments for assessing mechanical hyperalgesia

Workflow Diagram:

Workflow for the In Vivo Rat Arthritis Model.

Detailed Steps:

-

Arthritis Induction:

-

Streptococcal Cell Wall (SCW) Model: Induce arthritis by a single intra-articular injection of SCW into the ankle joint.

-

Adjuvant-Induced Arthritis (AIA) Model: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.

-

-

Treatment Administration: Begin oral administration of this compound (e.g., 30-60 mg/kg, twice daily) or a vehicle control at a predetermined time point relative to arthritis induction (prophylactic or therapeutic regimen).

-

Disease Progression Monitoring:

-

Paw Edema: Measure the volume of the hind paws at regular intervals using a plethysmometer or calipers.

-

Mechanical Hyperalgesia: Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

-

Arthritis Score: Visually score the severity of arthritis in each paw based on erythema and swelling.

-

-

Data Analysis: Statistically compare the measured parameters (paw volume, withdrawal threshold, arthritis score, histological scores) between the this compound-treated and vehicle control groups to determine the efficacy of the compound.

Conclusion

This compound is a valuable research tool for investigating the role of the P2X7 receptor in various physiological and pathological processes. Its high potency at the rat P2X7 receptor makes it particularly suitable for in vivo studies in this species. The significant difference in potency between rat and human receptors underscores the importance of considering species selectivity in drug development. The experimental protocols and pathway information provided in this guide offer a framework for the further investigation and characterization of P2X7 receptor antagonists.

References

AZ11657312: An In-Depth Technical Guide to a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ11657312, a potent antagonist of the P2X7 receptor. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its in vivo evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Compound Information

This compound is a small molecule, orally administered antagonist of the purinergic P2X7 receptor.[1] It exhibits high potency for the rat P2X7 receptor, making it a valuable tool for preclinical research in rodent models of inflammation and pain.[1] However, its potency at the human P2X7 receptor is significantly lower.[1] this compound has low central nervous system (CNS) penetration.[1] It is suitable for preclinical experiments only, and there is no clinically enabled molecule available for translation to human studies at this time.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Pharmacodynamic Properties | Value | Species | Assay Conditions | Reference |

| pA2 | 7.8 | Rat | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells expressing recombinant rat P2X7 receptor | [1] |

| Potency (nM) | 15 | Rat | Calculated from pA2 | [1] |

| pA2 | 6.1 | Human | [1] | |

| Potency (nM) | 794 | Human | Calculated from pA2 | [1] |

| Preclinical Efficacy | Model | Dose | Effect | Reference |

| Arthritis | Streptococcal cell wall-induced | 30-60 mg/kg BID orally | Significant reduction in mechanical hyperalgesia and disease severity | [1] |

| Arthritis | Adjuvant-induced | 30-60 mg/kg BID orally | Delay in disease progression | [1] |

Mechanism of Action: P2X7 Receptor Antagonism

This compound functions as an antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). The P2X7 receptor is primarily expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory processes.[2]

Activation of the P2X7 receptor by high concentrations of ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel.[3] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size.[4] These events trigger a cascade of downstream signaling pathways, including the activation of the NLRP3 inflammasome and mitogen-activated protein kinase (MAPK) pathways, culminating in the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][5]

By blocking the P2X7 receptor, this compound inhibits these downstream signaling events, thereby reducing the inflammatory response.

P2X7 Receptor Signaling Pathway

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments cited in the evaluation of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is a well-established method for inducing a robust polyarthritis in rats, commonly used for the preclinical evaluation of anti-inflammatory compounds.

3.1.1. Materials

-

Lewis rats (male or female, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw thickness measurement

-

Scoring system for arthritis severity (e.g., 0-4 scale per paw)

3.1.2. Protocol

-

Induction of Arthritis: On day 0, rats are injected intradermally at the base of the tail with 100 µL of CFA.[6]

-

Dosing: Treatment with this compound (e.g., 30-60 mg/kg BID, orally) or vehicle is initiated on a prophylactic (day 0) or therapeutic (e.g., day 7-9) schedule.[1]

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity in each paw is scored daily or every other day, starting from around day 9. The scoring is based on erythema, swelling, and joint deformity.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers at regular intervals.

-

-

Termination: The study is typically terminated around day 21-28 post-induction.

-

Outcome Measures: Primary outcomes include the arthritis score and paw swelling. Secondary outcomes can include body weight changes, histopathological analysis of the joints, and measurement of inflammatory biomarkers in serum or tissue.

Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This model induces a biphasic arthritis that shares features with human rheumatoid arthritis.

3.2.1. Materials

-

Lewis rats (female, 6-8 weeks old)

-

Group A streptococcal cell wall (SCW) fragments

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw thickness measurement

-

Mechanical hyperalgesia testing apparatus (e.g., von Frey filaments)

3.2.2. Protocol

-

Induction of Arthritis: A single intraperitoneal injection of an aqueous suspension of SCW is administered to the rats.[7][8]

-

Dosing: Oral administration of this compound (e.g., 30-60 mg/kg BID) or vehicle is initiated.[1]

-

Assessment of Arthritis and Pain:

-

Joint Inflammation: Ankle diameter is measured to assess joint swelling.

-

Mechanical Hyperalgesia: Paw withdrawal threshold to mechanical stimuli is measured using von Frey filaments to assess pain sensitivity.

-

-

Phases of Arthritis: The model exhibits an acute phase of inflammation within the first few days, followed by a chronic, erosive phase that develops after 2-3 weeks.[7]

-

Outcome Measures: The primary endpoints are changes in ankle diameter and paw withdrawal threshold. Histopathological examination of the joints can also be performed at the end of the study.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical arthritis model.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. P2X7 receptor antagonism inhibits p38 MAPK activation and ameliorates neuronal apoptosis after subarachnoid hemorrhage in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ11657312: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZ11657312, a preclinical research tool with potential applications in inflammatory disease models. This guide details its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its evaluation.

Core Compound Characteristics

This compound is a small molecule that functions as a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R).[1] It exhibits significant species selectivity, with approximately 50-fold lower potency at the human P2X7R compared to the rat ortholog.[1] This compound is intended for preclinical research purposes only and is not available for clinical studies.[1] this compound is orally bioavailable and has low penetrance of the central nervous system.[1]

Mechanism of Action

This compound acts as a non-competitive, allosteric antagonist of the P2X7 receptor.[2] The P2X7 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). Upon activation, it forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This process is implicated in various downstream signaling events, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β. By binding to an allosteric site, this compound modulates the receptor's function, thereby inhibiting these ATP-induced downstream effects.

Below is a diagram illustrating the P2X7 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Line | Assay | Value |

| pA2 | Rat | HEK cells expressing recombinant rat P2X7R | Agonist-stimulated ethidium (B1194527) bromide release | 7.8 (15 nM)[1] |

| pA2 | Human | - | - | 6.1 (794 nM)[1] |

Table 2: In Vivo Efficacy of this compound in Rat Arthritis Models

| Model | Dosing Regimen | Key Findings |

| Streptococcal Cell Wall-Induced Arthritis | 30-60 mg/kg BID, orally | Significant reduction in mechanical hyperalgesia and disease severity.[1] |

| Adjuvant-Induced Arthritis | 30-60 mg/kg BID, orally | Delay in the onset of arthritis.[1] |

Experimental Protocols

In Vitro: P2X7 Receptor Antagonist Activity Assay (Ethidium Bromide Uptake)

This protocol describes a representative method for assessing the antagonist activity of this compound on the P2X7 receptor expressed in a recombinant cell line.

Objective: To determine the potency of this compound in inhibiting agonist-induced ethidium bromide uptake in HEK293 cells stably expressing the rat P2X7 receptor.

Materials:

-

HEK293 cells stably transfected with the rat P2X7 receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Assay Buffer (e.g., HBSS)

-

Ethidium Bromide (EtBr)

-

P2X7R Agonist (e.g., ATP or BzATP)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK293-ratP2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. c. Prepare a solution of the P2X7R agonist and ethidium bromide in assay buffer. d. Add the agonist/EtBr solution to the wells. e. Incubate the plate for 10-30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for ethidium bromide (e.g., ~525 nm excitation and ~605 nm emission).

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced fluorescence signal for each concentration of this compound and determine the pA2 or IC₅₀ value.

In Vivo: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This protocol outlines a general procedure for inducing arthritis in rats using streptococcal cell walls to evaluate the efficacy of this compound.[3][4]

Objective: To assess the effect of orally administered this compound on disease severity and mechanical hyperalgesia in a rat model of SCW-induced arthritis.

Animals: Lewis rats are commonly used as they are susceptible to this model of arthritis.[3]

Induction of Arthritis:

-

Prepare a sterile aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS).

-

Administer a single intraperitoneal injection of the SCW PG-PS suspension to the rats.[3]

-

The resulting arthritis is typically biphasic, with an acute phase within 48 hours, followed by a chronic phase that develops 10 to 21 days later.[3]

Treatment Protocol:

-

Initiate oral administration of this compound (30-60 mg/kg, twice daily) or vehicle control. The timing of treatment initiation can be prophylactic (before or at the time of induction) or therapeutic (after the onset of clinical signs).

-

Continue treatment for a predetermined duration.

Assessment of Efficacy:

-

Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4) that considers erythema and swelling. The total score per animal is the sum of the scores for each paw.

-

Paw Swelling: Measure the thickness or volume of the paws using a caliper or plethysmometer.

-

Mechanical Hyperalgesia: Assess pain sensitivity using von Frey filaments or other appropriate methods.

In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol provides a general framework for the AIA model in rats to test the efficacy of this compound.[5][6]

Objective: To evaluate the effect of orally administered this compound on the development of arthritis in an adjuvant-induced rat model.

Animals: Susceptible rat strains such as Lewis or Wistar rats are typically used.[7]

Induction of Arthritis:

-

Prepare an emulsion of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA).

-

Administer a single subcutaneous injection of the adjuvant emulsion at the base of the tail or into a hind paw.[8]

-

Arthritis typically develops in the uninjected paws around 10-14 days after induction.[8]

Treatment Protocol:

-

Begin oral administration of this compound (30-60 mg/kg, twice daily) or vehicle control, either prophylactically or therapeutically.

-

Continue the treatment regimen for the duration of the study.

Assessment of Efficacy:

-

Arthritis Score: Score the severity of inflammation in each of the non-injected paws using a graded scale (e.g., 0-4).

-

Body Weight: Monitor changes in body weight as an indicator of systemic inflammation.

-

Histopathology: At the end of the study, joint tissues can be collected for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. maokangbio.com [maokangbio.com]

- 6. chondrex.com [chondrex.com]

- 7. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adjuvant-Induced Arthritis Model [chondrex.com]

Species Selectivity of AZ11657312: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species selectivity of AZ11657312, a potent antagonist of the P2X7 receptor, with a specific focus on the differences in its activity between rat and human orthologs. Understanding these differences is critical for the design and interpretation of preclinical studies and for the translation of findings to clinical applications.

Core Mechanism of Action

This compound functions as a small molecule antagonist of the Purinergic receptor P2X, ligand-gated ion channel 7 (P2X7).[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to ion influx, membrane depolarization, and the formation of a large pore. This cascade of events culminates in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β).

Quantitative Analysis: Rat vs. Human Potency

A significant disparity in the potency of this compound has been observed between the rat and human P2X7 receptors. The compound is substantially more potent at the rat receptor. This key quantitative data is summarized in the table below.

| Parameter | Rat P2X7 Receptor | Human P2X7 Receptor | Fold Difference (Human/Rat) | Reference |

| pA2 | 7.8 | 6.1 | ~53x less potent in human | [1] |

| Concentration (nM) | 15 nM | 794 nM | ~53x | [1] |

This approximate 50-fold lower potency at the human P2X7 receptor necessitates the use of significantly higher concentrations of this compound in in-vitro studies involving human cells or tissues to achieve a comparable level of receptor antagonism as in rat models.[1]

Structural Basis for Species Selectivity

The observed species selectivity of P2X7 antagonists, including those related to this compound, has been attributed to specific amino acid differences within the antagonist binding site. Research has identified a key residue at position 95 in the extracellular domain of the P2X7 receptor that plays a crucial role.[2][3][4] In the human P2X7 receptor, this position is occupied by a Phenylalanine (Phe), while in the rat receptor, it is a Leucine (Leu).[2] The aromatic ring of the Phenylalanine residue in the human receptor is thought to form critical pi-stacking interactions with antagonist compounds, which are absent when the smaller, non-aromatic Leucine is present in the rat receptor.[2] This structural difference is a primary determinant of the reduced binding affinity and potency of certain antagonists at the rat receptor.[2]

Signaling Pathway and Experimental Workflows

The antagonism of the P2X7 receptor by this compound blocks the downstream signaling cascade initiated by ATP binding. A simplified representation of this pathway is provided below.

The species-specific potency of this compound is typically evaluated using a series of in-vitro functional assays. The general workflow for these experiments is outlined below.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AZ11657312: An In-Depth Technical Guide to In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of AZ11657312, a selective antagonist of the P2X7 receptor. This document details the quantitative pharmacology, experimental methodologies, and relevant cellular signaling pathways, offering a core resource for researchers investigating purinergic signaling and its modulation.

Core Pharmacology: In Vitro Potency of this compound

This compound is a potent antagonist of the rat P2X7 receptor, with significantly lower potency at the human ortholog. The antagonist activity has been primarily characterized using functional assays that measure the inhibition of agonist-stimulated cellular responses.

Quantitative Potency Data

The following table summarizes the key in vitro potency values for this compound against rat and human P2X7 receptors.

| Species | Assay Type | Cell Line | Agonist | Measured Parameter | Potency Value | Molar Concentration | Reference |

| Rat | Ethidium (B1194527) Bromide Release | HEK cells expressing recombinant rat P2X7 | ATP | pA2 | 7.8 | 15 nM | [1] |

| Human | Ethidium Bromide Release | HEK cells expressing recombinant human P2X7 | ATP | pA2 | 6.1 | 794 nM | [1] |

Note: The potency of this compound is approximately 50-fold lower at the human P2X7 receptor compared to the rat P2X7 receptor, a critical consideration for designing experiments with human cells or tissues.[1]

Signaling Pathway of the P2X7 Receptor

The P2X7 receptor is an ATP-gated non-selective cation channel. Its activation by high concentrations of extracellular ATP, often released during cellular stress or damage, initiates a cascade of intracellular events.[2]

Brief activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged stimulation results in the formation of a large, non-selective pore capable of passing molecules up to 900 Da, such as the fluorescent dye ethidium bromide.[3] This sustained activation is a key trigger for the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5] this compound acts by antagonizing this receptor, thereby inhibiting these downstream signaling events.

Experimental Protocols

The in vitro potency of this compound is determined through functional assays that quantify the inhibition of P2X7 receptor activation. Below are detailed methodologies for key experiments.

This assay is a hallmark for assessing P2X7 receptor function, specifically its ability to form a large transmembrane pore upon sustained agonist stimulation.[6]

Objective: To measure the inhibitory effect of this compound on agonist-induced ethidium bromide uptake in cells expressing the P2X7 receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the recombinant rat or human P2X7 receptor gene.[7]

-

Culture Medium: DMEM/F-12 (1:1) medium supplemented with 10% FBS, 2 mM L-Glutamine, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., 300 µg/ml G418).[7]

-

Assay Buffer: Saline solution (e.g., Hanks' Balanced Salt Solution).

-

P2X7 Agonist: Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

-

Fluorescent Dye: Ethidium Bromide.

-

Instrumentation: Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Culture: Culture the P2X7-expressing HEK293 cells in T-flasks until confluent. Passage cells as required, ensuring they are in the logarithmic growth phase for experiments.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Agonist Stimulation: Prepare a solution containing the P2X7 agonist (e.g., 1 mM ATP) and ethidium bromide (e.g., 5-20 µM). Add this solution to the wells to initiate receptor activation and dye uptake.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm) over time using a plate reader. Kinetic readings are taken every 1-2 minutes for 30-60 minutes.

-

Data Analysis: The rate of ethidium bromide uptake is determined from the slope of the fluorescence versus time curve. The potency of this compound is calculated by fitting the concentration-response data to a suitable pharmacological model to determine the IC₅₀ or pA₂ value.

This assay measures a key downstream functional consequence of P2X7 receptor activation in immune cells: the release of the pro-inflammatory cytokine IL-1β.[8]

Objective: To quantify the inhibitory effect of this compound on agonist-induced IL-1β release from monocytic cells.

Materials:

-

Cell Line: Human monocytic cell line (e.g., THP-1) or primary monocytes.

-

Priming Agent: Lipopolysaccharide (LPS).

-

P2X7 Agonist: ATP or BzATP.

-

Test Compound: this compound.

-

Instrumentation: ELISA plate reader.

-

Reagents: Commercially available ELISA kit for human IL-1β.

Procedure:

-

Cell Priming (Signal 1): Culture THP-1 monocytes and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours. This step induces the transcription and translation of pro-IL-1β.[4]

-

Compound Pre-incubation: Wash the primed cells to remove LPS. Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

-

Agonist Stimulation (Signal 2): Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP) for 30-60 minutes. This activates the P2X7 receptor, leading to NLRP3 inflammasome activation and cleavage of pro-IL-1β into its mature, secreted form.

-

Supernatant Collection: Pellet the cells by centrifugation. Carefully collect the cell culture supernatant.

-

Cytokine Quantification: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the resulting concentration-response curve.

This guide provides foundational information on the in vitro pharmacology of this compound. Researchers should adapt these protocols based on specific experimental goals and available resources, paying close attention to the species-specific potency differences of the compound.

References

- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. iris.unife.it [iris.unife.it]

- 6. researchgate.net [researchgate.net]

- 7. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) | Applied Biological Materials Inc. [abmgood.com]

- 8. benchchem.com [benchchem.com]

AZ11657312: A Technical Guide to a Potent P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ11657312 is a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R), developed by AstraZeneca for preclinical research. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key pharmacological data. Detailed experimental protocols for relevant assays are provided, and critical signaling pathways are visualized. This compound serves as a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in the context of inflammation and pain. It is important to note that this compound is intended for preclinical use only and is not available for clinical studies.[1]

Discovery and History

This compound was developed by AstraZeneca as part of their ongoing research into P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, has been identified as a key player in inflammatory pathways, making it an attractive target for therapeutic intervention in a variety of diseases. The discovery and characterization of this compound were first published in the Journal of Pharmacology and Experimental Therapeutics in 2008 by Broom et al. This research highlighted the compound's high potency and selectivity for the rat P2X7 receptor, establishing it as a valuable tool for in vivo pharmacological studies in rodent models of disease.

While a detailed synthesis protocol for this compound is not publicly available, its development emerged from AstraZeneca's medicinal chemistry efforts to identify novel and potent P2X7R antagonists.

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[2][3] This means it does not directly compete with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for the binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation and subsequent downstream signaling. This allosteric modulation results in the inhibition of ion flux and pore formation, which are characteristic features of P2X7 receptor activation.[4][5][6]

Quantitative Data

The pharmacological properties of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Line | Assay | Value | Reference |

| pA2 | Rat | HEK293 (recombinant) | Ethidium (B1194527) Bromide Release | 7.8 (15 nM) | [1] |

| pA2 | Human | HEK293 (recombinant) | Ethidium Bromide Release | 6.1 (794 nM) | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Arthritis

| Model | Dosage | Route of Administration | Effect | Reference |

| Streptococcal cell wall-induced arthritis | 30-60 mg/kg BID | Oral | Significant reduction in mechanical hyperalgesia and disease severity | [1] |

| Adjuvant-induced arthritis | 30-60 mg/kg BID | Oral | Delay in disease progression | [1] |

Note: Comprehensive selectivity data against other P2X receptors and a wider panel of off-target proteins are not publicly available. Similarly, detailed pharmacokinetic (ADME) data beyond the oral dosing regimen in rats have not been published.

Experimental Protocols

Ethidium Bromide Uptake Assay for P2X7 Receptor Antagonism

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.

Materials:

-

HEK293 cells expressing the recombinant rat or human P2X7 receptor

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Ethidium Bromide (EtBr)

-

This compound or other test compounds

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the P2X7R-expressing HEK293 cells into a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Dye and Agonist Addition: Add Ethidium Bromide to each well, followed by the P2X7R agonist to stimulate pore formation.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time using a fluorescence plate reader (excitation ~525 nm, emission ~595 nm).

-

Data Analysis: Calculate the rate of EtBr uptake or the fluorescence at a specific time point. Determine the IC₅₀ value for this compound by plotting the inhibition of agonist-induced EtBr uptake against the concentration of the antagonist.

Radioligand Binding Assay

While a specific protocol for this compound has not been published, a general protocol for a competitive radioligand binding assay to characterize P2X7R antagonists is as follows.

Materials:

-

Cell membranes prepared from cells expressing the P2X7 receptor

-

Radiolabeled P2X7 receptor antagonist (e.g., [³H]A-740003)

-

Binding buffer

-

This compound or other non-labeled test compounds

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound (this compound).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, primarily initiated by the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This leads to the activation of the NLRP3 inflammasome, resulting in the processing and release of pro-inflammatory cytokines IL-1β and IL-18. This compound, by blocking the initial receptor activation, inhibits these downstream inflammatory responses.

Caption: P2X7 receptor signaling pathway leading to inflammation.

Experimental Workflow: Ethidium Bromide Uptake Assay

The following diagram outlines the key steps in the ethidium bromide uptake assay used to determine the antagonistic activity of this compound.

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Logical Relationship: Development and Application of this compound

This diagram illustrates the logical progression from the identification of the P2X7 receptor as a therapeutic target to the use of this compound as a preclinical research tool.

Caption: Development and application of this compound.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine [mdpi.com]

- 6. The role of the purinergic P2X7 receptor in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

AZ11657312 Target Validation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for AZ11657312, a potent antagonist of the P2X7 receptor. The document covers its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays, designed to be a valuable resource for researchers in the field of drug discovery and development.

Core Target: Purinergic Receptor P2X, Ligand-gated Ion Channel 7 (P2X7)

This compound is a small molecule that acts as an antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is predominantly expressed on immune cells such as macrophages and monocytes and is a key regulator of inflammatory responses.[2] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers the opening of a non-selective cation channel. This leads to an influx of Na+ and Ca2+ and an efflux of K+, initiating downstream signaling cascades.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical pharmacology studies.

| Parameter | Species | Assay | Value | Reference |

| pA2 | Rat | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells expressing recombinant rat P2X7 receptor | 7.8 | [1] |

| Potency (nM) | Rat | Inhibition of agonist-stimulated ethidium bromide release in HEK cells expressing recombinant rat P2X7 receptor | 15 | [1] |

| pA2 | Human | - | 6.1 | [1] |

| Potency (nM) | Human | - | 794 | [1] |

Table 1: In Vitro Potency of this compound

| Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| Streptococcal cell wall-induced arthritis | Rat | 30-60 mg/kg BID, orally | Significant reduction in mechanical hyperalgesia and disease severity | [1] |

| Adjuvant-induced arthritis | Rat | 30-60 mg/kg BID, orally | Delay in the onset of arthritis | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway

The P2X7 receptor, upon activation by extracellular ATP, initiates a cascade of intracellular events. This includes ion flux, activation of the NLRP3 inflammasome, and release of pro-inflammatory cytokines such as IL-1β and IL-18. The following diagram illustrates the P2X7 receptor signaling pathway.

Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Ethidium Bromide Uptake Assay for P2X7 Receptor Antagonism

This assay measures the inhibition of agonist-induced ethidium bromide uptake in cells expressing the P2X7 receptor.

Materials:

-

HEK293 cells stably expressing rat or human P2X7 receptor

-

Assay buffer (e.g., HBSS)

-

P2X7 receptor agonist (e.g., BzATP)

-

Ethidium bromide solution

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Procedure: a. Wash the cells once with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. c. Add the P2X7 agonist (e.g., BzATP) and ethidium bromide solution to all wells. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 605 nm emission) over time using a fluorescence plate reader.

-

Data Analysis: a. Calculate the rate of ethidium bromide uptake for each well. b. Plot the percentage of inhibition against the concentration of this compound. c. Determine the pA2 or IC50 value from the concentration-response curve.

Caption: Workflow for the Ethidium Bromide Uptake Assay.

In Vivo Models of Arthritis

a. Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This model mimics the inflammatory and destructive joint changes seen in rheumatoid arthritis.

Protocol:

-

Animal Strain: Use a susceptible rat strain, such as Lewis rats.

-

Induction: Administer a single intraperitoneal injection of streptococcal cell wall fragments.

-

Treatment: Begin oral administration of this compound (30-60 mg/kg BID) at a specified time point relative to SCW injection (e.g., prophylactically or therapeutically).

-

Assessment:

-

Clinical Scoring: Regularly assess the severity of arthritis in each paw based on a scoring system (e.g., 0-4 scale for erythema and swelling).

-

Paw Volume Measurement: Measure hind paw volume using a plethysmometer.

-

Mechanical Hyperalgesia: Assess pain sensitivity using von Frey filaments.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

-

Data Analysis: Compare the treatment group with the vehicle control group for all assessed parameters.

b. Adjuvant-Induced Arthritis (AIA) in Rats

This is another widely used model of chronic inflammatory arthritis.

Protocol:

-

Animal Strain: Typically induced in Lewis rats.

-

Induction: Administer a single intradermal injection of Freund's complete adjuvant at the base of the tail.

-

Treatment: Administer this compound (30-60 mg/kg BID, orally) according to the study design.

-

Assessment: Similar to the SCW model, monitor clinical scores, paw volume, and pain sensitivity. Histological analysis of the joints is also performed.

-

Data Analysis: Analyze the data to determine the effect of this compound on the development and severity of arthritis compared to the control group.

Caption: General workflow for in vivo arthritis model studies.

Conclusion

The target validation studies for this compound provide strong evidence for its role as a potent and selective antagonist of the rat P2X7 receptor with demonstrated efficacy in preclinical models of inflammatory arthritis.[1] The significant species difference in potency, with approximately 50-fold lower activity at the human P2X7 receptor, is a critical consideration for the translation of these findings to human studies.[1] This technical guide offers a foundational resource for researchers working on P2X7 receptor antagonists and in the broader field of inflammatory disease drug discovery.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

The P2X7 Receptor: A Critical Mediator in Inflammatory Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a pivotal player in the initiation and propagation of inflammatory responses.[1][2] Predominantly expressed on immune cells such as macrophages, microglia, and lymphocytes, its activation by high concentrations of extracellular ATP—a key damage-associated molecular pattern (DAMP) released from stressed or dying cells—triggers a cascade of downstream signaling events.[2][3] This guide provides a comprehensive overview of P2X7R function in various inflammatory models, detailing its core signaling pathways, summarizing quantitative data from key studies, and providing detailed experimental protocols for its investigation.

Upon activation by ATP, P2X7R rapidly forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[4][5] Prolonged stimulation results in the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.[6][7] This dual functionality is central to its role in inflammation, particularly through the activation of the NLRP3 inflammasome.[8][9] The subsequent cleavage of pro-caspase-1 to active caspase-1 drives the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), amplifying the inflammatory cascade.[10][11]

Given its central role in inflammation, the P2X7R is a highly attractive therapeutic target for a range of inflammatory conditions, including inflammatory bowel disease, neuroinflammatory disorders, and respiratory inflammation.[3][8] The use of selective antagonists and P2X7R knockout animal models has been instrumental in elucidating its function and therapeutic potential.[6][12]

P2X7R Signaling Pathways

The activation of the P2X7 receptor initiates a complex network of intracellular signaling pathways that are central to its pro-inflammatory functions. The two primary outcomes of sustained P2X7R activation are the formation of a large transmembrane pore and the activation of the NLRP3 inflammasome.

P2X7R-Mediated Pore Formation

Prolonged exposure to high concentrations of extracellular ATP triggers a conformational change in the P2X7R, leading to the formation of a large, non-selective pore. This pore allows the passage of hydrophilic molecules up to 900 Da, leading to significant alterations in the intracellular ionic environment and ultimately contributing to cell stress and death.

Caption: P2X7R activation by ATP leading to large pore formation and subsequent cellular stress.

P2X7R-Mediated NLRP3 Inflammasome Activation

A critical function of P2X7R in inflammation is its ability to activate the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system. The K⁺ efflux triggered by P2X7R activation is a crucial signal for the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines.

Caption: P2X7R-driven NLRP3 inflammasome activation and cytokine release.

Quantitative Data from Inflammatory Models

The following tables summarize key quantitative findings from studies investigating the role of P2X7R in various inflammatory models.

P2X7R in Colitis Models

| Model | Treatment/Genotype | Key Findings | Reference |

| TNBS-induced colitis (mice) | P2X7R Knockout | Protected from weight loss and histological alterations. Increased regulatory T cell accumulation in the colon. | [6] |

| TNBS-induced colitis (mice) | A740003 (P2X7R antagonist) | Protected against colitis development. | [8] |

| DSS-induced colitis (mice) | Brilliant Blue G (BBG) (40 mg/kg, i.p.) | Partial improvement in pathological changes of the colon. | [10] |

| AOM/DSS-induced colitis-associated cancer (mice) | P2X7R Knockout | No tumor formation and minimal inflammatory response. | [4] |

| AOM/DSS-induced colitis-associated cancer (mice) | A740003 | Significantly lower concentrations of TNF-α, IL-17A, and IL-6, and higher concentrations of IL-10 in colon explants. | [4] |

P2X7R in Neuroinflammation Models

| Model | Treatment/Genotype | Key Findings | Reference |

| Sepsis-induced neuroinflammation (mice) | P2X7R Knockout | Decreased levels of IL-1β and TNF-α in the cerebral cortex and hippocampus 13 days after sepsis. | [13] |

| Sepsis-induced neuroinflammation (mice) | Brilliant Blue G (BBG) | Decreased levels of IL-1β and TNF-α in the cerebral cortex and hippocampus. | [13] |

| LPS-induced neuroinflammation (rats) | oxidized ATP (oxATP) (P2X7R antagonist) | Diminished LPS-induced neuroinflammation. | [3] |

| LPS-induced neuroinflammation (mice) | P2X7R Knockout | Reduced IL-1β and TNFα mRNA expression in the hypothalamus in response to systemic LPS. | [1] |

| Chronic alcohol exposure (mice) | Brilliant Blue G (BBG) | Significant reduction in serum levels of TNF-α, KC/GRO, and IL-2. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experimental protocols used to study P2X7R function in inflammatory models.

Induction of Colitis in Mice

Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis

This model is widely used to induce an acute or chronic colitis that mimics aspects of human ulcerative colitis.

-

Animal Model: C57BL/6 mice (7-8 weeks old).

-

DSS Administration: Provide 3% (w/v) DSS (molecular weight 36,000-50,000) in the drinking water ad libitum for 7 consecutive days.[10]

-

Antagonist Treatment (Optional):

-

Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Endpoint Analysis: On day 8, euthanize the mice and collect the colon for histological analysis, and cytokine measurements from colon explants.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a T-cell-mediated colitis that shares features with Crohn's disease.

-

Animal Model: C57BL/6 or P2X7R knockout mice.

-

Sensitization (Optional): Pre-sensitize mice with a subcutaneous injection of TNBS.

-

Induction:

-

Anesthetize mice.

-

Administer 30 mg/kg TNBS in 600 µL of 30% ethanol (B145695) intrarectally via a catheter.[15]

-

-

Antagonist Treatment (Optional): Administer P2X7R antagonists as required by the experimental design.

-

Monitoring and Endpoint Analysis: Similar to the DSS model, monitor clinical signs and collect tissues for analysis at the study endpoint.

Induction of Neuroinflammation in Mice

Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model systemic inflammation and neuroinflammation.

-

Animal Model: BALB/c mice or other appropriate strains.

-

LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 5 mg/kg.[16]

-

Antagonist Treatment (Optional):

-

Administer Brilliant Blue G (BBG) at a dose of 45 mg/kg (i.p.) 30 minutes prior to LPS injection and continue for the duration of the experiment.[16]

-

-

Monitoring: Monitor for sickness behavior (reduced locomotion, piloerection).

-

Endpoint Analysis: At desired time points (e.g., 24 hours), euthanize the mice and collect brain tissue (cortex, hippocampus) for analysis of inflammatory markers (cytokines, microglial activation) by qPCR, ELISA, or immunohistochemistry.

In Vitro Inflammasome Activation Assay

This protocol details the steps to assess P2X7R-mediated NLRP3 inflammasome activation in macrophages.

-

Cell Culture:

-

Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774, THP-1).

-

-

Priming (Signal 1):

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

-

P2X7R Antagonist Pre-treatment (Optional):

-

Pre-incubate the cells with a P2X7R antagonist (e.g., A740003, BBG) for 30-60 minutes.

-

-

P2X7R Activation (Signal 2):

-

Stimulate the cells with ATP (typically 1-5 mM) for 30-60 minutes.

-

-

Sample Collection:

-

Collect the cell culture supernatant for the measurement of secreted IL-1β and IL-18.

-

Lyse the cells to prepare protein extracts for the analysis of caspase-1 activation.

-

Measurement of Inflammatory Readouts

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

-

Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.

-

Block the plate with a suitable blocking buffer.

-

Add cell culture supernatants or tissue homogenates to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the resulting colorimetric change using a plate reader.

-

Quantify the IL-1β concentration by comparison to a standard curve.

Caspase-1 Activity Assay

-

Prepare cell lysates from treated and control cells.

-

Use a commercially available caspase-1 activity assay kit, which typically utilizes a colorimetric or fluorometric substrate for caspase-1 (e.g., Ac-YVAD-pNA).[7]

-

Incubate the cell lysates with the substrate.

-

Measure the absorbance or fluorescence to determine the level of caspase-1 activity.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the role of the P2X7 receptor in inflammatory models.

Caption: A typical experimental workflow for studying P2X7R in mouse models of colitis.

References

- 1. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P2X7 Receptor-Dependent Layer-Specific Changes in Neuron-Microglia Reactivity in the Prefrontal Cortex of a Phencyclidine Induced Mouse Model of Schizophrenia [frontiersin.org]

- 3. Frontiers | Role of P2X7 Receptors in Immune Responses During Neurodegeneration [frontiersin.org]

- 4. The P2X7 Receptor Promotes Colorectal Inflammation and Tumorigenesis by Modulating Gut Microbiota and the Inflammasome [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 receptor promotes intestinal inflammation in chemically induced colitis and triggers death of mucosal regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Understanding the Role of Purinergic P2X7 Receptors in the Gastrointestinal System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2X7R is involved in the progression of atherosclerosis by promoting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting ATP/P2X7R signaling protects intestinal barrier in dextran sulfate sodium-induced colitis and Crohn's disease through inactivating NF-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of experimental ulcerative colitis on myenteric neurons in P2X7-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroinflammatory responses and blood–brain barrier injury in chronic alcohol exposure: role of purinergic P2 × 7 Receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P2X7 receptor antagonist recovers ileum myenteric neurons after experimental ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brilliant blue G attenuates lipopolysaccharide-mediated microglial activation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Profile of AZ11657312: A P2X7 Receptor Antagonist with Low Central Nervous System Penetration

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of AZ11657312, a potent antagonist of the P2X7 receptor. The information is compiled for an audience with expertise in pharmacology and drug development, focusing on the compound's mechanism of action, preclinical data, and its profile regarding Central Nervous System (CNS) penetration.

Executive Summary

This compound is a small molecule, orally administered antagonist of the purinergic P2X7 receptor.[1] It demonstrates high potency for the rat P2X7 receptor, making it a valuable tool for preclinical research in models of inflammation and pain.[1] However, its utility for investigating CNS pathologies is limited by its low penetration across the blood-brain barrier.[1] The compound also exhibits significantly lower potency at the human P2X7 receptor compared to the rat ortholog.[1] this compound is suitable for preclinical experiments only and is not intended for clinical translation.[1]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Potency

| Target | Assay Type | Species | Potency (pA2) | Potency (nM) |

| P2X7 Receptor | Ethidium (B1194527) Bromide Release | Rat | 7.8 | 15 |

| P2X7 Receptor | Ethidium Bromide Release | Human | 6.1 | 794 |

| Data sourced from AstraZeneca's Open Innovation platform.[1] |

Table 2: CNS Penetration Profile

| Parameter | Method | Species | Value | Classification |

| Brain-to-Plasma Ratio (Kp) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Low[1] |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Low[1] |

| Specific quantitative in vivo CNS penetration data for this compound is not available in the public domain. The classification is based on information provided by AstraZeneca.[1] |

Signaling Pathway and Experimental Workflows

Visualizations of the relevant biological pathway and experimental processes are provided below to aid in the understanding of the compound's mechanism and evaluation.

Caption: P2X7 receptor signaling cascade initiated by high extracellular ATP.

Caption: General experimental workflow for assessing CNS penetration of a compound.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound are provided below.

In Vitro P2X7 Receptor Antagonism: Ethidium Bromide Uptake Assay

This assay measures the formation of the P2X7 receptor's characteristic large pore, which is permeable to molecules like ethidium bromide (EtBr) upon agonist stimulation.

-

Objective: To determine the potency of this compound in inhibiting agonist-induced pore formation in cells expressing the P2X7 receptor.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with either the rat or human P2X7 receptor.

-

Materials:

-

HEK293-ratP2X7 or HEK293-humanP2X7 cells

-

Assay Buffer (e.g., Sucrose-based buffer to enhance signal)[2]

-

P2X7 agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))

-

Ethidium Bromide (EtBr) solution

-

This compound stock solution in DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

-

-

Protocol:

-

Cell Seeding: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations. Include a vehicle control (DMSO) and a positive control (known P2X7 antagonist).

-

Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted this compound or control solutions to the wells and pre-incubate for 15-30 minutes at 37°C.[3]

-

Agonist and Dye Addition: Prepare a solution containing both the P2X7 agonist (e.g., BzATP at a final concentration of ~300 µM) and EtBr (final concentration ~20 µM) in assay buffer.[2]

-

Stimulation and Measurement: Add the agonist/dye solution to the wells to initiate P2X7 receptor activation and pore formation. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~525 nm, Emission: ~605 nm) over time (e.g., for 15-30 minutes).[3] The fluorescence increases as EtBr enters the cell through the P2X7 pore and intercalates with nuclear DNA.[4]

-

Data Analysis: The rate of fluorescence increase or the endpoint fluorescence is plotted against the concentration of this compound. A dose-response curve is fitted to the data to calculate the IC50 value, which can be converted to a pA2 value representing the antagonist's potency.[3]

-

In Vivo CNS Penetration Assessment: Brain Microdialysis

This "gold standard" technique allows for the direct sampling of unbound drug concentrations in the brain extracellular fluid (ECF), providing the most accurate measure of target engagement potential in the CNS.[5]

-

Objective: To determine the unbound concentration of this compound in the brain ECF and blood simultaneously in a freely moving animal model to calculate the unbound brain-to-plasma ratio (Kp,uu).

-

Animal Model: Male Sprague-Dawley rats.

-

Materials:

-

This compound formulation for administration (e.g., oral gavage or intravenous)

-

Microdialysis probes (e.g., with a 2-4 mm semi-permeable membrane)

-

Guide cannulae for surgical implantation

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Surgical equipment for stereotaxic implantation of probes

-

LC-MS/MS system for bioanalysis

-

-

Protocol:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant guide cannulae targeting a specific brain region (e.g., prefrontal cortex or striatum) and another in the jugular vein for blood sampling. Allow the animal to recover for at least 24-48 hours.

-

Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probes through the guide cannulae into the brain and jugular vein. Begin perfusing the probes with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[6] Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Sampling: Collect baseline dialysate samples from both brain and blood probes for a defined period (e.g., 60 minutes) to ensure a stable baseline.

-

Compound Administration: Administer this compound to the animal via the desired route (e.g., oral gavage at 30-60 mg/kg).[1]

-

Pharmacokinetic Sampling: Continue to collect dialysate fractions from both brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours post-dose.

-

Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using a method like the no-net-flux or retrodialysis method to accurately calculate the absolute unbound concentrations from the dialysate concentrations.[5]

-

Bioanalysis: Analyze the concentration of this compound in all dialysate samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the unbound concentrations in brain ECF and blood over time to generate pharmacokinetic profiles.

-

Calculate the Area Under the Curve (AUC) for both compartments (AUC_brain,u and AUC_blood,u).

-